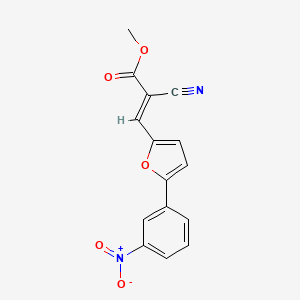

Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate is an organic compound that belongs to the class of cyanoacrylates This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate typically involves the reaction of 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods utilize microreactor systems to control reaction parameters precisely, leading to higher selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted cyano derivatives.

Scientific Research Applications

Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyano group can also participate in interactions with nucleophiles, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-cyano-3-(5-(4-nitrophenyl)-2-furyl)-2-propenoate

- Methyl 2-cyano-3-(5-(2-nitrophenyl)-2-furyl)-2-propenoate

- Methyl 2-cyano-3-(5-(3-aminophenyl)-2-furyl)-2-propenoate

Uniqueness

Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can lead to distinct biological activities and applications compared to its analogs .

Biological Activity

Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate (CAS Number: 853347-75-8) is a compound of interest due to its potential biological activities. This article synthesizes available research findings, including biological assays, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C15H10N2O5

- Molecular Weight : 282.25 g/mol

- IUPAC Name : this compound

- CAS Number : 853347-75-8

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the context of anticancer properties and anti-inflammatory effects.

Anticancer Activity

- Cell Viability Assays : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has shown significant activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values for these cell lines were reported to be less than 20 µM, indicating potent activity.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells via the mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. Molecular docking studies suggest that it interacts with key proteins involved in the apoptotic pathway, such as Bcl-2 and caspases.

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. In vivo models of inflammation, such as carrageenan-induced paw edema in rats, showed a significant reduction in swelling when treated with this compound at doses ranging from 25 to 100 mg/kg.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that the presence of the nitrophenyl group significantly enhances the biological activity of the compound. Substituents on the furan ring also influence its potency, with electron-withdrawing groups improving its efficacy against cancer cells.

| Substituent | Effect on Activity |

|---|---|

| Nitrophenyl | Increases cytotoxicity |

| Furan substituents | Modulate activity based on electronic properties |

Case Studies

- Study on MCF-7 Cells : A study evaluated the effect of this compound on MCF-7 cells, reporting a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways leading to apoptosis.

- In Vivo Anti-inflammatory Study : An animal model study demonstrated that administration of this compound significantly reduced inflammation markers such as TNF-alpha and IL-6 in serum samples after treatment with carrageenan.

Properties

CAS No. |

853347-75-8 |

|---|---|

Molecular Formula |

C15H10N2O5 |

Molecular Weight |

298.25 g/mol |

IUPAC Name |

methyl (E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoate |

InChI |

InChI=1S/C15H10N2O5/c1-21-15(18)11(9-16)8-13-5-6-14(22-13)10-3-2-4-12(7-10)17(19)20/h2-8H,1H3/b11-8+ |

InChI Key |

ADCUXMCNVVBVDC-DHZHZOJOSA-N |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/C#N |

Canonical SMILES |

COC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.